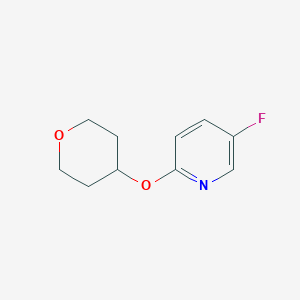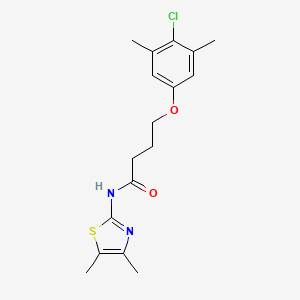
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the field of scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism, glucose homeostasis, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of heterocyclic compounds, including those related to 4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide, involves converting various organic acids into the corresponding esters, hydrazides, and thiols. These compounds are further processed to synthesize the target compounds, with structural elucidation performed through NMR, IR, and mass spectral data (Aziz‐ur‐Rehman et al., 2016). Similar methodologies are applied in the synthesis of novel indole-based hybrid oxadiazole scaffolds, demonstrating potent inhibitory potential against specific enzymes (M. Nazir et al., 2018).
Biological Evaluation
Compounds synthesized from related processes have been evaluated for their biological activity, particularly as enzyme inhibitors. For instance, the study of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed their potential as urease inhibitors, showing competitive inhibition with significant Ki values. This suggests their application in therapeutic agent design (M. Nazir et al., 2018). Another study demonstrated the antimicrobial activity of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, indicating moderate effectiveness (A. Farag et al., 2009).
Structural Analysis
X-ray powder diffraction has been used to characterize N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, showing their potential as pesticides. This characterization provides crucial information on their crystalline structure, aiding in the development of effective agrochemicals (E. Olszewska et al., 2011).
Propiedades
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-10-8-14(9-11(2)16(10)18)22-7-5-6-15(21)20-17-19-12(3)13(4)23-17/h8-9H,5-7H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZWCQQIQPMDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

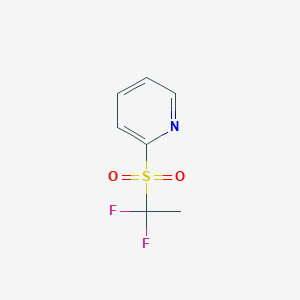
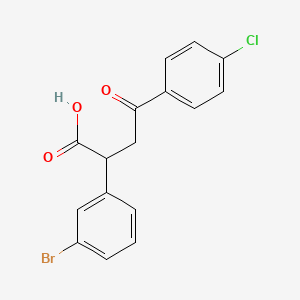

![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)
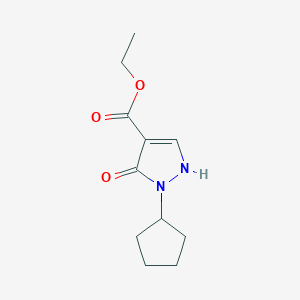
![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)
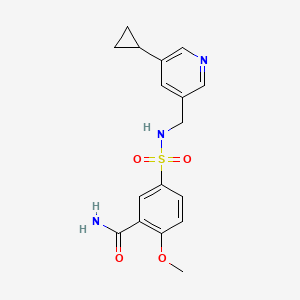
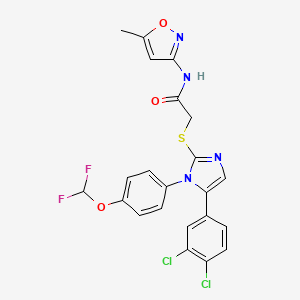


![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)
